Bis(4-(phenylazo)benzene-1,3-diamine) sulphate
Description
Bis[4-(phenylazo)benzene-1,3-diamine] sulphate (CAS: 84196-22-5; EINECS: 282-432-1) is a diazo compound synthesized by sulfonation of 4-(phenylazo)benzene-1,3-diamine. It belongs to the chrysoidine family, historically used as a dye in textiles and industrial applications. Structurally, it consists of two 4-(phenylazo)benzene-1,3-diamine moieties linked via a sulphate counterion .
Under EU Regulation (EC) No 1272/2008, it is classified as hazardous, with mutagenicity (Category 3), skin irritation, and aquatic toxicity (Categories 1 for acute/chronic) . Its presence in consumer products like diapers has led to inclusion in banned substance lists due to toxicity concerns .
Properties
CAS No. |
84196-22-5 |
|---|---|
Molecular Formula |
C24H26N8O4S |
Molecular Weight |
522.6 g/mol |
IUPAC Name |
4-phenyldiazenylbenzene-1,3-diamine;sulfuric acid |
InChI |
InChI=1S/2C12H12N4.H2O4S/c2*13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10;1-5(2,3)4/h2*1-8H,13-14H2;(H2,1,2,3,4) |
InChI Key |
RFJSYECVGBBDGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(phenylazo)benzene-1,3-diamine) sulphate typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with 1,3-diaminobenzene. The reaction is carried out under acidic conditions to ensure the formation of the azo compound .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves careful control of temperature, pH, and reaction time to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(4-(phenylazo)benzene-1,3-diamine) sulphate can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nucleophile-substituted derivatives
Scientific Research Applications
Chemistry: Bis(4-(phenylazo)benzene-1,3-diamine) sulphate is used as a dye and pigment in various chemical processes. It is also employed in the synthesis of other complex organic compounds .
Biology: In biological research, this compound is used as a staining agent due to its vibrant color. It helps in visualizing cellular components under a microscope .
Industry: Industrially, it is used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds .
Mechanism of Action
The mechanism of action of Bis(4-(phenylazo)benzene-1,3-diamine) sulphate involves its ability to form stable azo bonds. These bonds are responsible for the compound’s vibrant color and its ability to interact with various substrates. The molecular targets and pathways involved include interactions with cellular components, leading to staining and visualization .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Counterion Variations
Key analogues include:
Key Observations:
- Solubility : Acetate derivatives exhibit higher water solubility (238 g/L) compared to the sulphate, which may precipitate in aqueous systems .
- Lipophilicity : Dodecylbenzenesulfonate derivatives show increased lipophilicity (logP >3), enhancing membrane permeability but raising bioaccumulation risks .
- Toxicity Profile: Sulphate and dodecylbenzenesulfonate analogues have stricter regulatory restrictions due to mutagenicity and carcinogenicity .
Regulatory Status
Biological Activity
Bis(4-(phenylazo)benzene-1,3-diamine) sulphate, also known as a type of azo dye, has garnered attention for its diverse biological activities. This compound is primarily utilized in various industrial applications, including textiles and biological staining. However, its potential health impacts and biological interactions warrant a detailed examination.
Chemical Structure
The compound is characterized by its azo linkage, which consists of two phenyl groups connected by a diazenyl (-N=N-) group. This structure is significant as it influences the compound's reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Certain azo compounds have demonstrated antibacterial activity against various pathogens.
- Cytotoxic Effects : Some studies suggest that azo dyes can induce cytotoxicity in cancer cell lines.
- Genotoxicity : Azo dyes are often evaluated for their potential genotoxic effects due to their ability to form reactive metabolites.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of azo compounds. For instance, this compound has shown effectiveness against specific bacterial strains.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Minimal effect |
| Candida albicans | Inactive |
The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
Cytotoxicity Studies
Azo compounds have been under scrutiny for their cytotoxic effects on cancer cells. In vitro studies suggest that this compound can induce apoptosis in certain cancer cell lines.
Case Study: Cytotoxicity in Cancer Cells
In a controlled experiment, the compound was tested on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.2 |
| MCF-7 (breast cancer) | 22.8 |
| A549 (lung cancer) | 18.5 |
These results indicate significant cytotoxicity, particularly in cervical and lung cancer cells, suggesting potential for therapeutic applications.
Genotoxicity Assessment
Genotoxic effects of this compound have been evaluated using standard assays such as the Ames test and micronucleus assay. Results indicate that:
- The compound exhibits mutagenic properties in certain strains of Salmonella.
- Micronucleus formation was observed in exposed mammalian cells, indicating potential for chromosomal damage.
Safety and Regulatory Considerations
Given the potential health risks associated with azo dyes, regulatory bodies have established guidelines for their use. The International Agency for Research on Cancer (IARC) classifies certain azo dyes as possible human carcinogens based on their chemical structure and metabolic activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
